molecular formula C5H3ClOS B1586069 3-Chlorothiophene-2-carbaldehyde CAS No. 67482-48-8

3-Chlorothiophene-2-carbaldehyde

Cat. No. B1586069
CAS RN: 67482-48-8
M. Wt: 146.6 g/mol
InChI Key: PJOJWMNHMJFFCR-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3ClOS . It has a molecular weight of 146.59 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Thiophene derivatives, including 3-Chlorothiophene-2-carbaldehyde, are synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for 3-Chlorothiophene-2-carbaldehyde is 1S/C5H3ClOS/c6-4-1-2-8-5(4)3-7/h1-3H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Thiophene derivatives are involved in a variety of chemical reactions. For instance, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can produce 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

3-Chlorothiophene-2-carbaldehyde is a liquid at room temperature .

Scientific Research Applications

3-Chlorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3ClOS . It’s used in various scientific fields, particularly in chemistry for the synthesis of other compounds .

One of the fields where 3-Chlorothiophene-2-carbaldehyde is used is in the synthesis of thiophene derivatives . Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

In terms of biological properties, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

3-Chlorothiophene-2-carbaldehyde is a versatile compound used in various scientific fields, particularly in chemistry for the synthesis of other compounds . Here are some additional applications:

  • Synthesis of Thiophene Derivatives

    • 3-Chlorothiophene-2-carbaldehyde can be used in the synthesis of thiophene derivatives . These derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Pharmacological Applications

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . 3-Chlorothiophene-2-carbaldehyde, being a thiophene derivative, could potentially be used in the synthesis of these pharmacologically active compounds.
  • Synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide

    • 3-Chlorothiophene-2-carboxylic acid, which can potentially be synthesized from 3-Chlorothiophene-2-carbaldehyde, may be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide . This compound could have potential applications in medicinal chemistry.

3-Chlorothiophene-2-carbaldehyde is a versatile compound used in various scientific fields, particularly in chemistry for the synthesis of other compounds . Here are some additional applications:

  • Synthesis of Thiophene Derivatives

    • 3-Chlorothiophene-2-carbaldehyde can be used in the synthesis of thiophene derivatives . These derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Pharmacological Applications

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . 3-Chlorothiophene-2-carbaldehyde, being a thiophene derivative, could potentially be used in the synthesis of these pharmacologically active compounds.
  • Synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide

    • 3-Chlorothiophene-2-carboxylic acid, which can potentially be synthesized from 3-Chlorothiophene-2-carbaldehyde, may be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide . This compound could have potential applications in medicinal chemistry.

Safety And Hazards

3-Chlorothiophene-2-carbaldehyde is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding inhalation, contact with skin or eyes, and ingestion. It is recommended to wear personal protective equipment, including gloves and eye protection .

Future Directions

While the specific future directions for 3-Chlorothiophene-2-carbaldehyde are not mentioned in the retrieved documents, thiophene derivatives are a subject of ongoing research due to their potential biological activities and applications in material science .

properties

IUPAC Name

3-chlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-4-1-2-8-5(4)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOJWMNHMJFFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370971
Record name 3-chlorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothiophene-2-carbaldehyde

CAS RN

67482-48-8
Record name 3-chlorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorothiophene-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Wang, JS Park, HG Lee, GU Kim, D Kim… - … Applied Materials & …, 2020 - ACS Publications
… The resulting 3-chlorothiophene-2-carbaldehyde was subjected to McMurry coupling with Zn/TiCl 4 to afford the intermediate of Cl2TVT. Afterward, stannylation of Cl2TVT furnished the …
Number of citations: 26 pubs.acs.org
F ZHANXIONG - 2010 - core.ac.uk
Cancer is a leading cause of death in the world and there is a continual search for new anti cancer drugs. Today, more than half of the clinically available drugs are either natural …
Number of citations: 2 core.ac.uk
Z Zhang, S Huang, W Liu, LL Zhao, C Hu… - Green Synthesis and …, 2022 - Elsevier
… The Pd-catalyzed cascade process between 3a and 2-chlorobenzaldehyde or 3-chlorothiophene-2-carbaldehyde gave phenanthridine 6 and fused thieno[2,3-c]quinoline 7, with the …
Number of citations: 1 www.sciencedirect.com
S Sakamaki, E Kawanishi, Y Koga… - Chemical and …, 2013 - jstage.jst.go.jp
The synthesis and structure–activity relationship (SAR) of thiophene-C-glucosides have been explored, and the human sodium-dependent glucose cotransporter 2 (hSGLT2) inhibitory …
Number of citations: 18 www.jstage.jst.go.jp

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